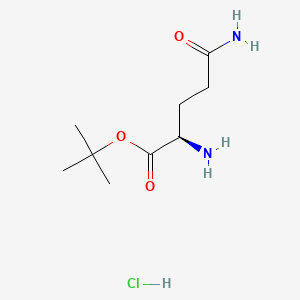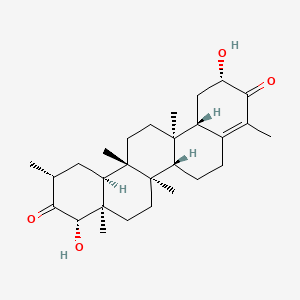
Triptocalline A
Descripción general
Descripción
La Triptocallina A es un producto natural que pertenece a una clase de compuestos conocidos como triptoquinonas. Normalmente se encuentra en las raíces de la planta Tripterygium wilfordii Hook.f. Este compuesto suele estar presente en forma de cristales blancos o un líquido aceitoso incoloro. Es insoluble en agua a temperatura ambiente, pero puede disolverse en disolventes orgánicos como el etanol, el éter y el benceno .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la Triptocallina A implica múltiples pasos, comenzando por moléculas orgánicas más simples. La ruta sintética exacta puede variar, pero generalmente incluye la formación de la estructura central de quinona seguida de modificaciones específicas del grupo funcional para lograr el producto final. Las condiciones de reacción a menudo implican el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las transformaciones químicas deseadas.
Métodos de producción industrial: La producción industrial de Triptocallina A normalmente implica la extracción del compuesto de las raíces de Tripterygium wilfordii Hook.f. Este proceso incluye la molienda del material vegetal, seguida de la extracción con disolventes utilizando disolventes orgánicos como cloroformo, diclorometano o acetato de etilo. El extracto se purifica luego mediante diversas técnicas cromatográficas para aislar la Triptocallina A en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: La Triptocallina A experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Halógenos, nucleófilos y otras especies reactivas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la Triptocallina A puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .
Aplicaciones Científicas De Investigación
La Triptocallina A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la química de la quinona y su reactividad.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la diabetes y el cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos y como intermedio químico en la síntesis de otros compuestos bioactivos
Mecanismo De Acción
El mecanismo de acción de la Triptocallina A implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la reductasa de aldosa, una enzima involucrada en la vía del poliol del metabolismo de la glucosa. Esta inhibición puede ayudar a reducir la formación de productos finales de glicación avanzada, que están implicados en las complicaciones diabéticas. Además, se ha encontrado que la Triptocallina A induce la apoptosis en las células cancerosas al afectar varias vías de señalización, incluida la vía NF-κB .
Compuestos similares:
Tingenona: Otro compuesto de quinona con actividades biológicas similares.
Mangiferina: Un glucósido de xantona con propiedades antidiabéticas y anticancerígenas.
Regeol A: Un triterpenoide con posibles efectos terapéuticos.
Singularidad de la Triptocallina A: La Triptocallina A es única debido a sus características estructurales específicas y sus potentes efectos inhibitorios sobre la reductasa de aldosa. Esto la convierte en un compuesto valioso para estudiar los mecanismos de las complicaciones diabéticas y para desarrollar nuevos agentes terapéuticos .
Comparación Con Compuestos Similares
Tingenone: Another quinone compound with similar biological activities.
Mangiferin: A xanthone glycoside with anti-diabetic and anti-cancer properties.
Regeol A: A triterpenoid with potential therapeutic effects.
Uniqueness of Triptocalline A: this compound is unique due to its specific structural features and its potent inhibitory effects on aldose reductase. This makes it a valuable compound for studying the mechanisms of diabetic complications and for developing new therapeutic agents .
Propiedades
IUPAC Name |
(2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCGHAFZPEHIC-OIOGIDCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4([C@@H]3CCC5=C(C(=O)[C@H](C[C@H]54)O)C)C)C)C)([C@@H](C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112487 | |
| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201534-10-3 | |
| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the known biological activity of Triptocalline A?
A1: this compound, along with other compounds, was found to exhibit an inhibitory effect on rat lens aldose reductase []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in complications associated with diabetes.
Q2: What is the structural difference between this compound and Triptocalline B?
A2: While the abstract mentioning this compound [] does not provide its structure, it does mention that this compound is a known compound. Triptocalline B, a novel norfriedelane-type triterpenoid, was isolated and characterized in a separate study []. Without the structure of this compound, it is impossible to pinpoint the exact structural differences between the two.
Q3: Besides its activity on aldose reductase, are there any other reported biological activities for this compound?
A3: The provided abstracts focus solely on the aldose reductase inhibitory activity of this compound []. Further research is needed to ascertain its potential effects on other biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



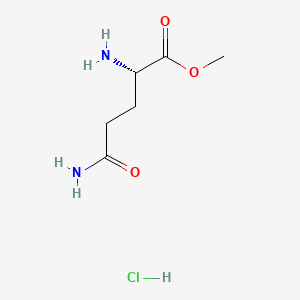
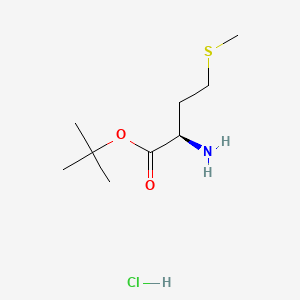

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
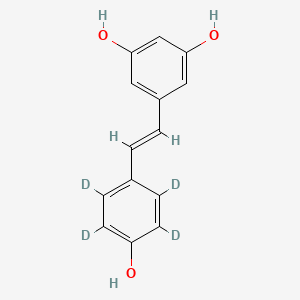
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
